molecular formula C7H9BrClNO B2861167 2-(Aminomethyl)-4-chlorophenol hydrobromide CAS No. 1235439-85-6

2-(Aminomethyl)-4-chlorophenol hydrobromide

Cat. No. B2861167
CAS RN: 1235439-85-6
M. Wt: 238.51
InChI Key: QOCBKHVQFAONHU-UHFFFAOYSA-N
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Description

Amines, such as “2-(Aminomethyl)-4-chlorophenol hydrobromide”, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-4-chlorophenol hydrobromide” are not available, amines can generally be synthesized through methods like the reduction of nitriles, amides, and nitro compounds, or through the reaction of an alkyl halide with ammonia .


Molecular Structure Analysis

The molecular structure of a compound like “2-(Aminomethyl)-4-chlorophenol hydrobromide” would likely involve a phenol group (an aromatic ring with a hydroxyl group), a chloro group (a chlorine atom), and an aminomethyl group (an amino group attached to a methyl group) attached to the aromatic ring .


Chemical Reactions Analysis

Amines are known to undergo several types of reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Aminomethyl)-4-chlorophenol hydrobromide” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .

Scientific Research Applications

Biochemistry

In biochemistry, this compound serves as a building block for constructing C2-symmetric imidazolidinylidene ligands with a dioxolane backbone . It’s also utilized in proteomics research, where its derivatives are instrumental in studying protein interactions and functions.

Pharmacology

Pharmacologically, it’s used as an intermediate in the synthesis of first-aid medicines . Its role in creating compounds with antitrypanosomal and antiplasmodial activities is particularly noteworthy, contributing to treatments for diseases like sleeping sickness and malaria .

Organic Synthesis

In organic synthesis, “2-(Aminomethyl)-4-chlorophenol hydrobromide” is a valuable intermediate. It’s used in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .

Environmental Science

Environmental science benefits from this compound through its use in the development of advanced antibacterial and antibiofilm agents . These are crucial for addressing the growing concern of antimicrobial resistance in various pathogens .

Material Science

Lastly, in material science, “2-(Aminomethyl)-4-chlorophenol hydrobromide” is explored for its potential in creating polymers with advanced properties. These polymers could have applications ranging from biomedical devices to environmentally friendly packaging materials .

Future Directions

The future directions in the study of amines like “2-(Aminomethyl)-4-chlorophenol hydrobromide” could involve exploring their potential applications in various fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

2-(aminomethyl)-4-chlorophenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.BrH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCBKHVQFAONHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-chlorophenol hydrobromide

CAS RN

1235439-85-6
Record name 2-(aminomethyl)-4-chlorophenol hydrobromide
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